![molecular formula C15H11FN2O B2852646 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031629-33-0](/img/structure/B2852646.png)
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a fluorophenyl group attached to the benzodiazepine core, which can influence its pharmacological profile and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of 4-fluoroaniline with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Based on the search results, here's what is known about the applications of benzodiazepine derivatives:
Synthesis and Derivatives
- 1,3-disubstituted-1,4-benzodiazepine derivatives can be synthesized by reacting 2-amino-4'-flouro-benzophenone with chloroacetylchloride to produce 2-chloro-N-(2-(4'-fluorobenzoyl) phenyl)acetamide, which is then converted to 1,4-benzodiazepines . The resulting product is reacted with alkyl halide using KOH in DMF to yield 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one . Additionally, 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can be treated with aromatic aldehydes in the presence of KOH in toluene .
Analgesic Activity
- Lappaconitine derivatives containing 3H-1,5-benzodiazepine fragments have been synthesized and studied for analgesic activity . Compound 8 , a lappaconitine derivative, demonstrated significant analgesic effects in acetic acid-induced writhing and hot plate tests, comparable to diclofenac sodium . The presence of a 4-bromophenyl substituent at the 4 position of the benzodiazepine ring appears to be important for analgesic activity .
- 2-(4-N-acetylamino)-3-metoxycarbonylphenyl)-4-(4-bromophenyl)benzodiazepine (7 ) also exhibits analgesic effects . Replacing the (4-(N-acetylamino)-3-metoxycarbonylphenyl) moiety with a specific substituent enhanced this activity .
GABA-A Receptor Modulation
- 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, showing improved metabolic stability and reduced potential for hepatotoxicity . These molecules interact with the α1/γ2 interface of the GABA-A receptor .
Toxicity
- Compound 8 was found to be moderately toxic in mice, with an LD50 exceeding 1500 mg/kg (oral administration), making it 50 times less toxic than lappaconitine . Modification at the C-5′ position on the anthranilate moiety reduced the toxicity of C18–diterpenoid alkaloids .
Other Relevant Information
- 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one has a molecular weight of 236.27 g/mol .
- The computed descriptors for 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one include the IUPAC name 4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one, InChI string InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18), InChIKey SRZDVYZVEYALFB-UHFFFAOYSA-N, and SMILES C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 .
作用機序
The mechanism of action of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of the fluorophenyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural modification may result in differences in potency, duration of action, and side effect profile.
生物活性
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The addition of a fluorophenyl group may influence its biological activity and receptor interactions. This article explores the biological activity of this compound based on recent research findings and structure-activity relationship (SAR) studies.
- IUPAC Name : this compound
- CAS Number : 1031629-33-0
- Molecular Formula : C15H12FN2O
Benzodiazepines typically enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to various central nervous system effects such as sedation and anxiolysis. Although specific data on the mechanism of action for this compound is limited, it is expected to follow similar pathways as other benzodiazepines due to its structural characteristics.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. A study highlighted that modifications on the diazepine ring can enhance activity while minimizing side effects . The introduction of a fluorine atom in the para position of the phenyl ring may increase lipophilicity and receptor affinity.
Structure-Activity Relationship Studies
Recent SAR studies have focused on understanding how variations in the benzodiazepine structure affect their biological activity. These studies suggest that:
- Substituents on the Diazepine Ring : Modifications can lead to improved receptor binding and reduced side effects.
- Fluorine Substitution : The presence of fluorine increases metabolic stability and enhances binding affinity to GABA-A receptors .
Study 1: Interaction with GABA Receptors
A study investigated various benzodiazepines' affinities for GABA-A receptors using radioligand binding assays. It was found that compounds with electron-withdrawing groups like fluorine showed increased binding affinity compared to their non-substituted counterparts . This suggests that this compound may exhibit enhanced efficacy in clinical applications related to anxiety disorders.
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic profiles indicate that benzodiazepines are highly protein-bound and accumulate in lipid-rich tissues. The metabolism typically involves cytochrome P450 enzymes, which can produce active metabolites contributing to prolonged effects . Understanding these pathways is crucial for predicting therapeutic outcomes and potential side effects.
Research Findings Summary Table
Study | Focus | Key Findings |
---|---|---|
Study 1 | GABA Binding Affinity | Increased binding with fluorinated derivatives; potential for enhanced anxiolytic effects. |
Study 2 | Pharmacokinetics | High protein binding; significant accumulation in CNS; metabolic pathways identified. |
Future Directions
Ongoing research aims to optimize the pharmacological profile of benzodiazepines by exploring novel derivatives with improved efficacy and safety profiles. The integration of molecular modeling techniques alongside SAR studies will facilitate a deeper understanding of how structural modifications can lead to better therapeutic agents with fewer side effects .
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXTTRXBGULIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。